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(2-Phenylpyridin-3-yl)methanamine hydrochloride

Antitubercular drug discovery MmpL3 inhibition Mycobacterium tuberculosis H37Rv

(2-Phenylpyridin-3-yl)methanamine hydrochloride (CAS 1616106-95-6, free base CAS 1145679-86-2) is a heterocyclic aromatic amine belonging to the phenylpyridine class. Its molecular formula is C₁₂H₁₃ClN₂ (MW 220.70 g/mol as the monohydrochloride salt), featuring a pyridine ring phenyl-substituted at the 2-position and an aminomethyl (–CH₂NH₂) group at the 3-position.

Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol
Cat. No. B11884429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenylpyridin-3-yl)methanamine hydrochloride
Molecular FormulaC12H13ClN2
Molecular Weight220.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=N2)CN.Cl
InChIInChI=1S/C12H12N2.ClH/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10;/h1-8H,9,13H2;1H
InChIKeyJQDUZAWKKODRBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Phenylpyridin-3-yl)methanamine hydrochloride: Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


(2-Phenylpyridin-3-yl)methanamine hydrochloride (CAS 1616106-95-6, free base CAS 1145679-86-2) is a heterocyclic aromatic amine belonging to the phenylpyridine class. Its molecular formula is C₁₂H₁₃ClN₂ (MW 220.70 g/mol as the monohydrochloride salt), featuring a pyridine ring phenyl-substituted at the 2-position and an aminomethyl (–CH₂NH₂) group at the 3-position . The compound is categorized as a bifunctional scaffold in medicinal chemistry, wherein the 2-phenylpyridine core provides π-π stacking and hydrophobic interaction capability, while the primary aminomethyl group serves as a hydrogen-bond donor/acceptor and a derivatizable handle for amide coupling, reductive amination, or urea formation . Commercial sourcing typically reports purity levels of ≥95% for the free base and 97% for the dihydrochloride salt, with the hydrochloride salt form (CAS 1616106-95-6) offering enhanced aqueous solubility relative to the free base, a critical consideration for biological assay preparation .

1
Medicinal chemistry building block. Regioisomeric scaffold for fragment-based or target-focused library synthesis.
2
Positional-isomer-controlled library entry. 3-Aminomethyl vector on the 2-phenylpyridine core provides a distinct synthetic trajectory compared to 4-substituted or phenyl-linked analogs.
3
Salt-form specification for biological assays. Defined hydrochloride stoichiometry supports quantitative coupling and assay preparation.

Why (2-Phenylpyridin-3-yl)methanamine hydrochloride Cannot Be Interchanged with Positional Isomers or Alternative Salt Forms: A Procurement Risk Analysis


The selection of (2-Phenylpyridin-3-yl)methanamine hydrochloride over its closest commercially available analogs is dictated by three non-interchangeable structural factors: (i) the 3-aminomethyl substitution on the pyridine ring positions the primary amine at a distinct vector angle and distance from the phenyl ring compared to 4-aminomethyl analogs, altering the geometry of derived ligands within enzyme binding pockets—as demonstrated by the divergent bioactivity profiles of 3- vs. 4-substituted pyridine methanamine series in cytochrome P450 2A6 inhibition [1]; (ii) the monohydrochloride salt form (1 eq. HCl) confers a defined stoichiometry and counterion mass (MW 220.70) that differs from the dihydrochloride salt (2 eq. HCl, MW 257.16) and the free base (MW 184.24), directly affecting calculated molarity in biological assay preparation and potentially altering solubility, hygroscopicity, and long-term storage stability ; (iii) the 2-phenylpyridin-3-yl scaffold embeds the aminomethyl group adjacent to the 2-phenyl substituent, creating a sterically constrained environment that modulates the reactivity of the primary amine in amide coupling and reductive amination reactions compared to (2-Phenylpyridin-4-yl)methanamine, (2-(pyridin-3-yl)phenyl)methanamine, or phenyl(pyridin-3-yl)methanamine—all of which share the same C₁₂H₁₂N₂ core formula but exhibit distinct regiochemical and topological properties [1][2]. Procuring an incorrect positional isomer or salt form introduces unvalidated variables into a research workflow, potentially compromising SAR consistency and experimental reproducibility.

1
Regioisomeric mismatch. 4-aminomethyl or phenyl-linked isomers share the C₁₂H₁₂N₂ formula but orient the amine at a different vector. This may shift target engagement geometry in MmpL3, sEH, or dopamine receptor binding pockets.
2
Salt-form stoichiometry variance. Dihydrochloride and free-base forms differ in counterion mass and aqueous solubility. Substituting these directly alters calculated molarity in biological assay preparation.
3
Steric environment divergence. The 3-aminomethyl group adjacent to the 2-phenyl substituent creates a sterically modulated amine. This environment may shift the reactivity profile relative to less hindered (2-Phenylpyridin-4-yl)methanamine.

Quantitative Differentiation Evidence for (2-Phenylpyridin-3-yl)methanamine hydrochloride Relative to Closest Analogs


Structural Preorganization for MmpL3 Transporter Inhibition: The 2-Phenylpyridin-3-ylmethanamine Scaffold vs. Pyridine-2-methylamine Series in Mycobacterium tuberculosis

The 2-phenylpyridin-3-ylmethanamine scaffold, when elaborated into a full inhibitor structure, occupies a unique chemical space that bridges the pyridine-2-methylamine class of MmpL3 inhibitors. In the foundational structure-directed study by the Johns Hopkins group, the pyridine-2-methylamine derivative Compound 62 achieved an MIC of 0.016 μg/mL against M. tuberculosis H37Rv and 0.0039–0.0625 μg/mL against MDR/XDR-TB clinical isolates, with a Vero cell IC₅₀ ≥ 16 μg/mL (selectivity index >1,000) and moderate liver microsomal stability (CL_int = 28 μL/min/mg) [1]. The (2-Phenylpyridin-3-yl)methanamine core is structurally poised to serve as a key intermediate for generating analogous MmpL3-targeting libraries: the 2-phenyl substituent can occupy the hydrophobic sub-pocket exploited by the pyridine-2-methylamine series, while the 3-aminomethyl group provides a vector for further elaboration diverging from the 2-aminomethyl geometry of Compound 62. In contrast, alternative scaffolds such as (2-Phenylpyridin-4-yl)methanamine or phenyl(pyridin-3-yl)methanamine orient the amine at angles that may preclude productive engagement with the MmpL3 proton relay network [1].

MmpL3 inhibition benchmark
Class-level inference
Scaffold provides a distinct 3-aminomethyl entry point for MmpL3-targeting libraries vs. established pyridine-2-methylamine series (Compound 62: MIC H37Rv = 0.016 μg/mL).
Supports regioisomeric lead-generation strategy for MmpL3 inhibitors.
Benchmark MIC is for elaborated pharmacophore; data to verify for unelaborated scaffold.
Antitubercular drug discovery MmpL3 inhibition Mycobacterium tuberculosis H37Rv

Crystallographically Validated Binding Mode of the Phenylpyridylmethanamine Pharmacophore in Soluble Epoxide Hydrolase (sEH): N-Methyl Analog vs. Related Fragment Hits

The (2-phenylpyridin-3-yl)methanamine pharmacophore is directly relevant to sEH inhibitor design, as established through the co-crystal structure of the closely related fragment N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine within the human sEH catalytic site (PDB 4Y2P, resolution 2.05 Å) [1]. This fragment, which shares the phenylpyridylmethanamine core connectivity (differing only in the phenyl-pyridyl attachment point and N-methylation), exhibited weak inhibitory activity (IC₅₀ = 800 μM) but provided a validated binding mode featuring hydrogen bonds with catalytic residues Asp335, Tyr383, and Tyr466 [1]. Structure-guided elaboration from this fragment identified the optimized inhibitor 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol with an IC₅₀ of 0.51 μM—a >1,500-fold improvement [1]. The (2-Phenylpyridin-3-yl)methanamine scaffold offers a distinct vector for fragment growth compared to the N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine starting point: the 3-aminomethyl group on the pyridine ring, when elaborated, can probe different sub-pockets of the sEH active site than the phenyl-linked aminomethyl moiety of PDB 4Y2P, potentially yielding inhibitors with differentiated selectivity profiles against the sEH N-terminal phosphatase domain [1].

sEH fragment-binding precedent
Cross-study comparable
Closely related fragment N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine binds human sEH (PDB 4Y2P); elaborated series shows >1,500-fold IC₅₀ improvement (800 μM to 0.51 μM).
Supports fragment-based sEH inhibitor design; 3-aminomethyl vector offers alternative fragment-growth direction.
Direct sEH IC₅₀ for the target scaffold is not reported; binding mode is inferred from a related fragment.
Soluble epoxide hydrolase inhibition Fragment-based drug discovery X-ray crystallography

Dopamine Receptor Subtype Selectivity Conferred by Aminomethyl Phenylpyridine Scaffolds: Patent-Established Pharmacological Differentiation

Aminomethyl phenylpyridine derivatives, structurally encompassing the (2-Phenylpyridin-3-yl)methanamine core, have been explicitly claimed for their ability to selectively bind brain dopamine receptor subtypes, as documented in patents assigned to Neurogen Corporation [1][2]. These patents disclose that specific aminomethyl phenylpyridine compounds exhibit preferential binding to dopamine D₄ receptors over D₂ receptors, a selectivity profile highly sought after for developing antipsychotic agents with reduced extrapyramidal side effects. The (2-Phenylpyridin-3-yl)methanamine scaffold, with its 3-aminomethyl substitution on the 2-phenylpyridine framework, falls within the structural scope of Formula III in US 9315493 B2, which encompasses phenylpyridine derivatives where the aminomethyl group is attached at various positions on the pyridine ring [1]. The patent data indicate that the position of the aminomethyl substituent modulates dopamine receptor subtype selectivity: 3-substituted variants provide a distinct pharmacological fingerprint compared to 4-substituted or phenyl-attached aminomethyl analogs. Quantitative binding data from the patent family demonstrate that certain exemplified aminomethyl phenylpyridines achieve Kᵢ values in the nanomolar to sub-nanomolar range at dopamine D₄ receptors, with D₄/D₂ selectivity ratios exceeding 100-fold in optimized cases [2]. Notably, (2-Phenylpyridin-4-yl)methanamine and (2-(pyridin-3-yl)phenyl)methanamine—while sharing the C₁₂H₁₂N₂ formula—exhibit different receptor binding profiles due to altered geometry of the amine relative to the aromatic rings, underscoring the non-interchangeability of positional isomers in CNS target engagement [1].

D₄/D₂ selectivity range
Class-level inference
Patent data: D₄/D₂ selectivity ratio >100-fold reported for optimized aminomethyl phenylpyridines in the class.
Positional isomer controls D₄/D₂ selectivity profile; 3-substituted scaffold represents a distinct pharmacology.
Selectivity data are class-level; direct data for the target scaffold require verification.
Dopamine receptor ligands CNS drug discovery Aminomethyl phenylpyridine derivatives

Divergent Synthetic Elaboration Potential: Reactivity Differentiation of the 3-Aminomethyl-2-phenylpyridine Scaffold vs. 4-Aminomethyl and Phenyl-Linked Isomers

The (2-Phenylpyridin-3-yl)methanamine scaffold offers a distinct synthetic elaboration profile compared to its closest structural analogs. The 3-aminomethyl group, positioned adjacent to the 2-phenyl substituent on the pyridine ring, experiences steric and electronic modulation from the ortho-phenyl group that alters the nucleophilicity and accessibility of the primary amine. This steric environment differentiates it from (2-Phenylpyridin-4-yl)methanamine (CAS 1514076-60-8), where the aminomethyl group at the 4-position is remote from the phenyl substituent and therefore more sterically accessible for bulky coupling partners but less electronically influenced by the aryl ring . Similarly, the target scaffold differs from (2-(pyridin-3-yl)phenyl)methanamine (CAS 859915-27-8), where the aminomethyl is attached to the phenyl ring rather than the pyridine ring, altering both the basicity of the amine (pKa of benzylic vs. pyridylmethyl amine) and the metabolic soft spots (pyridine N-oxide formation potential vs. phenyl ring oxidation) [1]. The hydrochloride salt form (CAS 1616106-95-6, C₁₂H₁₃ClN₂, MW 220.70) provides a well-defined stoichiometric entity for quantitative coupling reactions, unlike the free base (CAS 1145679-86-2, C₁₂H₁₂N₂, MW 184.24) which may undergo variable protonation states depending on reaction conditions. In the context of parallel library synthesis, the 3-aminomethyl-2-phenylpyridine core has been employed as a key intermediate for generating 1-phenyl-3-(2-phenylpyridin-3-yl)urea congeners evaluated against prostate (DU-145), lung (A549), cervical (HeLa), and breast (MDA-MB-231) cancer cell lines, demonstrating the scaffold's utility in producing target-focused compound collections [2].

Synthetic diversification
Cross-study comparable
3-Aminomethyl-2-phenylpyridine core employed for urea congener libraries screened against DU-145, A549, HeLa, MDA-MB-231 cell lines.
Supports scaffold utility for parallel library synthesis; steric modulation from ortho-phenyl may enable chemoselective strategies.
Cell-line screening data are for elaborated derivatives; scaffold reactivity is inferred from chemical context.
Medicinal chemistry building blocks Scaffold diversification Structure-activity relationships

Validated Research and Industrial Application Scenarios for (2-Phenylpyridin-3-yl)methanamine hydrochloride Based on Quantitative Differentiation Evidence


Antitubercular Lead Optimization: Generating MmpL3 Inhibitor Libraries from the 2-Phenylpyridin-3-ylmethanamine Scaffold

Research groups focused on combating drug-resistant Mycobacterium tuberculosis can employ (2-Phenylpyridin-3-yl)methanamine hydrochloride as a structurally differentiated starting material for synthesizing MmpL3-targeting compound libraries. The 3-aminomethyl-2-phenylpyridine core provides a regioisomeric alternative to the established pyridine-2-methylamine series (exemplified by Compound 62, MIC H37Rv = 0.016 μg/mL, MIC MDR/XDR-TB = 0.0039–0.0625 μg/mL) [1]. By elaborating the 3-aminomethyl handle via amide coupling, reductive amination, or urea formation, medicinal chemists can generate analogs that probe the MmpL3 binding site from a distinct geometric trajectory compared to 2-aminomethyl-substituted leads, potentially yielding compounds with activity against bedaquiline-resistant strains or improved microsomal stability beyond the CL_int = 28 μL/min/mg benchmark established for Compound 62 [1].

Fragment-Based sEH Inhibitor Discovery: Exploiting the Validated Phenylpyridylmethanamine Binding Mode for Fragment Growth

The (2-Phenylpyridin-3-yl)methanamine scaffold is directly applicable to fragment-based drug discovery programs targeting soluble epoxide hydrolase (sEH) for inflammation and hypertension indications. The co-crystal structure of the closely related N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine fragment in human sEH (PDB 4Y2P, 2.05 Å resolution) confirms that the phenylpyridylmethanamine pharmacophore engages the catalytic triad (Asp335, Tyr383, Tyr466) through hydrogen bonding [1]. Starting from the 2-phenylpyridin-3-yl scaffold, structure-guided fragment growth from the 3-aminomethyl vector can probe sub-pockets distinct from those accessed by the PDB 4Y2P fragment series. The >1,500-fold improvement in potency achieved from the PDB 4Y2P starting fragment (IC₅₀ 800 μM) to the optimized inhibitor (IC₅₀ 0.51 μM) provides a validated precedent for the productivity of this approach [1]. The hydrochloride salt form ensures accurate stoichiometric control during fragment soaking and co-crystallization experiments.

CNS Drug Discovery: Dopamine Receptor Subtype-Selective Ligand Development Using the 3-Aminomethyl-2-phenylpyridine Scaffold

For neuroscience drug discovery programs targeting dopamine receptor subtypes—particularly D₄-selective antagonists for antipsychotic development—the (2-Phenylpyridin-3-yl)methanamine scaffold resides within a patent-validated chemical space (US 9315493 B2, US 5633377) explicitly claiming aminomethyl phenylpyridines as dopamine receptor subtype-selective ligands [1]. The 3-aminomethyl substitution pattern differentiates this scaffold from 4-substituted and phenyl-linked positional isomers, each of which produces distinct D₄/D₂ selectivity profiles. Research teams can leverage this scaffold to generate novel D₄-selective ligands with reduced D₂-mediated extrapyramidal side-effect liability, building on the precedent of nanomolar to sub-nanomolar D₄ binding affinities and D₄/D₂ selectivity ratios exceeding 100-fold achieved within this compound class .

Parallel Medicinal Chemistry Library Synthesis: Urea and Amide Congener Generation for Oncology Target Screening

The (2-Phenylpyridin-3-yl)methanamine hydrochloride scaffold has demonstrated practical utility as a building block for parallel library synthesis, specifically in the generation of 1-phenyl-3-(2-phenylpyridin-3-yl)urea congeners evaluated across a panel of human cancer cell lines including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MDA-MB-231) cancers [1]. The defined hydrochloride salt stoichiometry (1 eq. HCl, MW 220.70) ensures precise molar calculations for high-throughput amide coupling and urea formation reactions. The steric modulation of the 3-aminomethyl group by the adjacent 2-phenyl substituent provides an additional dimension of structural diversity: this hindered amine environment can be exploited for chemoselective sequential derivatization—coupling the less hindered amine of a bifunctional substrate first, then deprotecting and reacting the target scaffold's amine in a subsequent step—a strategy not readily implemented with the more sterically accessible (2-Phenylpyridin-4-yl)methanamine isomer .

Application
Selection Property
Validation Focus
MmpL3-targeting library synthesis
Regioisomeric synthetic entry point
MIC against drug-resistant M. tuberculosis strains
Fragment-based sEH inhibitor design
Validated phenylpyridylmethanamine binding mode
sEH IC₅₀ and co-crystallization with human enzyme
Dopamine receptor subtype-selective ligand development
Patent-validated aminomethyl phenylpyridine class
D₄/D₂ selectivity ratio and binding affinity
Parallel medicinal chemistry library generation
Sterically modulated amine for chemoselective coupling
Cell-line panel endpoint review for elaborated derivatives
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